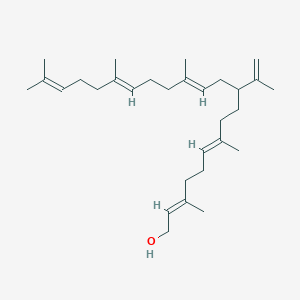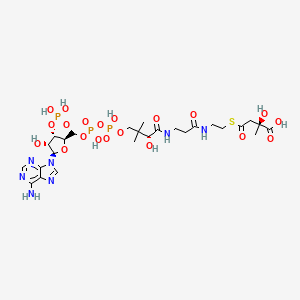
(3S)-Citramalyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-citramalyl-CoA is the (3S)-diastereomer of citramalyl-CoA. It derives from a L-citramalic acid. It is a conjugate acid of a (3S)-citramalyl-CoA(5-).
Applications De Recherche Scientifique
Enzyme Complexes and Biochemical Pathways :
- Citramalate lyase, an enzyme complex from Clostridium tetanomorphum, involves (3S)-Citramalyl-CoA in its functioning. This complex has been dissociated into active protein components, including an acyl carrier protein, α, and β subunits. The α subunit catalyzes the formation of acetyl-CoA and citramalate from (3S)-Citramalyl-CoA and acetate (Dimroth, Buckel, Loyal, & Eggerer, 1977).
Autotrophic CO2 Fixation and Metabolic Cycles :
- In Chloroflexus aurantiacus, a phototrophic bacterium, (3S)-Citramalyl-CoA plays a role in the 3-hydroxypropionate cycle for autotrophic CO2 fixation. This cycle involves the conversion of citramalate to acetyl-CoA and pyruvate, crucial for cellular carbon precursor formation (Friedmann, Alber, & Fuchs, 2006; 2007).
Citrate Synthase Activity :
- Studies on citrate synthase, an enzyme that catalyzes the conversion of oxaloacetate and acetyl-CoA to citrate, have revealed interesting insights when using (3S)-citryl-CoA, a related compound to (3S)-Citramalyl-CoA, as a substrate. These studies contribute to understanding the kinetics and mechanisms of enzyme action involving (3S)-Citramalyl-CoA (Löhlein-Werhahn, Bayer, Bauer, & Eggerer, 1983).
Microbial Product Synthesis :
- The microbial synthesis of citramalic acid, a precursor for chemical synthesis, involves (3S)-Citramalyl-CoA. Research in Escherichia coli has shown that engineered citrate synthase can improve citramalic acid production, demonstrating the importance of (3S)-Citramalyl-CoA in biotechnological applications (Wu, Brisbane Tovilla-Coutiño, & Eiteman, 2020).
Vitamin B12 Metabolism and Immunomodulation :
- The CLYBL gene, which encodes a mitochondrial enzyme involved in vitamin B12 metabolism, is linked to the metabolism of (3S)-Citramalyl-CoA. This connection highlights the role of (3S)-Citramalyl-CoA in broader cellular metabolic pathways and potential implications for human health (Shen et al., 2017).
Metabolic Engineering and Synthetic Biology :
- Metabolic engineering in microorganisms, such as E. coli, has been utilized to enhance the synthesis of compounds like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) using (3S)-Citramalyl-CoA as a precursor. This demonstrates its role in biopolymer production and synthetic biology applications (Yang et al., 2013).
Propriétés
Nom du produit |
(3S)-Citramalyl-CoA |
|---|---|
Formule moléculaire |
C26H42N7O20P3S |
Poids moléculaire |
897.6 g/mol |
Nom IUPAC |
(2S)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26+/m1/s1 |
Clé InChI |
XYGOWHUIVNMEIA-XBVYHAPZSA-N |
SMILES isomérique |
C[C@](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



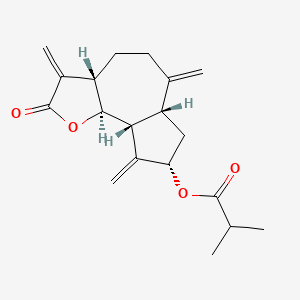
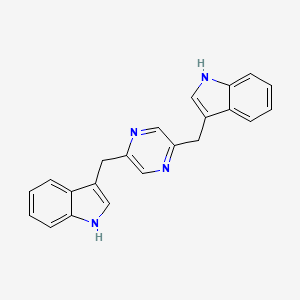
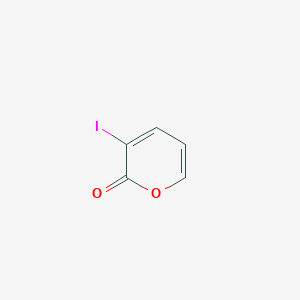

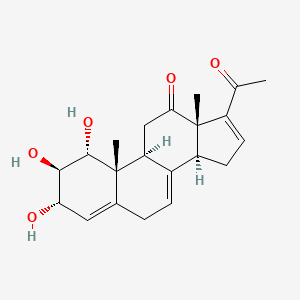
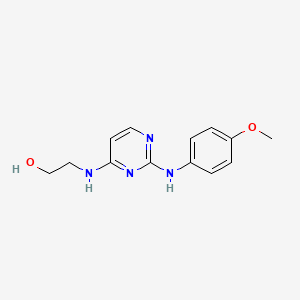
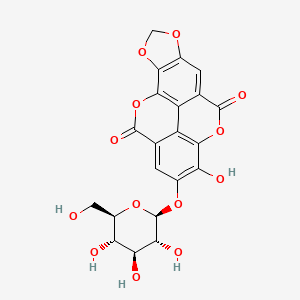
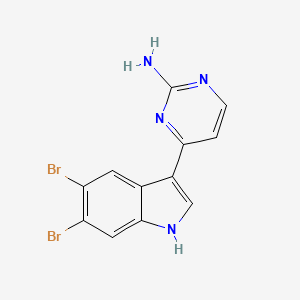

![5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B1247821.png)
![4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
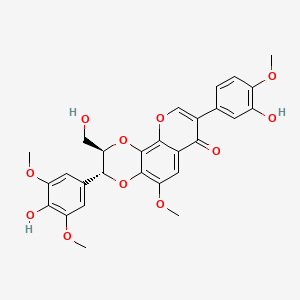
![[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1247825.png)
